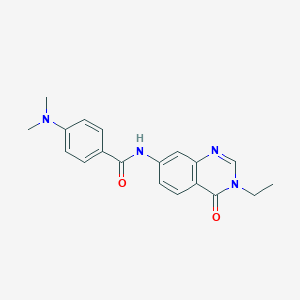
4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide, also known as DEOQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential application as a therapeutic agent.
作用機序
The mechanism of action of 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II leads to the accumulation of DNA damage, which ultimately leads to cell death. 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can also contribute to the anticancer activity of 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
実験室実験の利点と制限
One advantage of 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide is that it has shown promising anticancer activity in vitro. However, further studies are needed to determine its efficacy in vivo and its potential toxicity. Another limitation of 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and minimize potential side effects.
将来の方向性
For research on 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide could include the optimization of its synthesis method to improve yield and purity, the determination of its efficacy in animal models of cancer, and the identification of its molecular targets and potential side effects. 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide could also be studied in combination with other anticancer agents to determine if it has synergistic effects. Finally, 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide could be studied for its potential application in other diseases, such as neurodegenerative disorders, where HDAC inhibitors have shown promise.
合成法
The synthesis of 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide involves the reaction of 3-ethyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is obtained after purification through column chromatography. The yield of 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide is reported to be around 60-70%.
科学的研究の応用
4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide has been studied for its potential application as an anticancer agent. In vitro studies have shown that 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for an anticancer agent.
特性
製品名 |
4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide |
|---|---|
分子式 |
C19H20N4O2 |
分子量 |
336.4 g/mol |
IUPAC名 |
4-(dimethylamino)-N-(3-ethyl-4-oxoquinazolin-7-yl)benzamide |
InChI |
InChI=1S/C19H20N4O2/c1-4-23-12-20-17-11-14(7-10-16(17)19(23)25)21-18(24)13-5-8-15(9-6-13)22(2)3/h5-12H,4H2,1-3H3,(H,21,24) |
InChIキー |
ABBRQEIVBPGBHH-UHFFFAOYSA-N |
SMILES |
CCN1C=NC2=C(C1=O)C=CC(=C2)NC(=O)C3=CC=C(C=C3)N(C)C |
正規SMILES |
CCN1C=NC2=C(C1=O)C=CC(=C2)NC(=O)C3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide](/img/structure/B263197.png)
![1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone](/img/structure/B263198.png)
![4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B263199.png)
![1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B263200.png)
![Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B263204.png)
![2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B263205.png)

![1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B263207.png)
![N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B263214.png)
![1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B263234.png)

![5-{[4-(Morpholin-4-ylmethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B263239.png)

![9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]-](/img/structure/B263243.png)